molecular formula C8H20N2 B14660765 N'-Butyl-2-methyl-1,2-propanediamine CAS No. 50540-24-4

N'-Butyl-2-methyl-1,2-propanediamine

Cat. No.: B14660765
CAS No.: 50540-24-4
M. Wt: 144.26 g/mol
InChI Key: URCVHPQQWPAVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-Butyl-2-methyl-1,2-propanediamine is an organic compound with the molecular formula C8H20N2. It is a type of diamine, which means it contains two amine groups. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Butyl-2-methyl-1,2-propanediamine typically involves the reaction of 2-methyl-1,2-propanediamine with butyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of N’-Butyl-2-methyl-1,2-propanediamine may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-Butyl-2-methyl-1,2-propanediamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenated compounds like butyl chloride or bromide are used in the presence of a base.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Alkylated amines.

Scientific Research Applications

N’-Butyl-2-methyl-1,2-propanediamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-Butyl-2-methyl-1,2-propanediamine involves its interaction with various molecular targets, primarily through its amine groups. These interactions can lead to the formation of hydrogen bonds, ionic bonds, or covalent modifications, depending on the specific reaction conditions and targets involved. The pathways include nucleophilic substitution and addition reactions, which are facilitated by the presence of the amine groups.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediamine: A simpler diamine with two amine groups attached to a propane backbone.

    2-Methyl-1,2-propanediamine: Similar to N’-Butyl-2-methyl-1,2-propanediamine but lacks the butyl group.

    N,N-Dimethyl-1,2-propanediamine: Contains two methyl groups attached to the nitrogen atoms.

Uniqueness

N’-Butyl-2-methyl-1,2-propanediamine is unique due to the presence of the butyl group, which imparts different chemical properties and reactivity compared to its simpler counterparts. This makes it particularly useful in specific industrial and research applications where such properties are desired.

Properties

CAS No.

50540-24-4

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

2-N-butyl-2-methylpropane-1,2-diamine

InChI

InChI=1S/C8H20N2/c1-4-5-6-10-8(2,3)7-9/h10H,4-7,9H2,1-3H3

InChI Key

URCVHPQQWPAVGB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)(C)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.